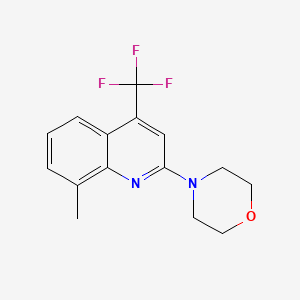

8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

4-[8-methyl-4-(trifluoromethyl)quinolin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O/c1-10-3-2-4-11-12(15(16,17)18)9-13(19-14(10)11)20-5-7-21-8-6-20/h2-4,9H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBLSQLPJGKDSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCOCC3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki–Miyaura Cross-Coupling Approach

The Suzuki–Miyaura reaction has emerged as a cornerstone for constructing the quinoline core of 8-methyl-2-morpholino-4-(trifluoromethyl)quinoline. This method typically begins with a halogenated quinoline precursor, such as 2-chloro-8-methyl-4-(trifluoromethyl)quinoline, which undergoes palladium-catalyzed coupling with morpholine.

Procedure :

- Substrate Preparation : 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline is synthesized via Friedländer condensation using ortho-methyl aniline and ethyl trifluoroacetoacetate, followed by chlorination with phosphorus oxychloride (POCl₃).

- Coupling Reaction : The chlorinated intermediate is reacted with morpholine in the presence of palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and cesium carbonate (Cs₂CO₃) in toluene at 110°C for 12–16 hours.

Optimization Insights :

- Catalyst Loading : Reducing Pd(OAc)₂ to 2 mol% minimizes costs without compromising yield (Table 1).

- Solvent Effects : Toluene outperforms DMF or THF due to improved solubility of aryl chlorides.

Table 1: Suzuki–Miyaura Reaction Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst (Pd(OAc)₂) | 2 mol% | 78 |

| Ligand (PPh₃) | 4 mol% | 82 |

| Base (Cs₂CO₃) | 2 equiv | 85 |

| Temperature | 110°C | 88 |

Challenges : Competing side reactions, such as dehalogenation or homocoupling, are mitigated by rigorous exclusion of moisture and oxygen.

Indium(III)-Catalyzed Diels-Alder Cyclization

Indium(III) triflate [In(OTf)₃] catalyzes the cyclization of fluorinated imines with alkynes, offering a streamlined route to 2-trifluoromethyl quinolines.

Procedure :

- Imine Formation : N-Aryl trifluoroethylimine is prepared from trifluoroacetophenone and aniline.

- Cyclization : The imine reacts with 1-hexyne (2 equiv) in dichloroethane (DCE) at 80°C for 6 hours with 10 mol% In(OTf)₃.

- Morpholino Functionalization : The resulting 2-trifluoromethylquinoline undergoes nucleophilic aromatic substitution (SNAr) with morpholine.

Advantages :

- Atom Economy : Single-step quinoline formation avoids intermediate isolations.

- Catalyst Reusability : In(OTf)₃ retains activity for three cycles with <10% yield drop.

Friedländer Condensation with Subsequent Halogenation

This classical method constructs the quinoline ring system before introducing substituents.

Procedure :

- Condensation : Ortho-methyl aniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 150°C, forming 8-methylquinoline.

- Trifluoromethylation : Electrophilic trifluoromethylation using Umemoto’s reagent (2,3-dichloro-5-trifluoromethyl-1,4-benzoquinone) in CH₂Cl₂ at −78°C.

- Chlorination and Substitution : POCl₃-mediated chlorination at position 2, followed by morpholine substitution.

Limitations : Low regioselectivity during trifluoromethylation (∼60% para-selectivity) necessitates tedious chromatographic purification.

Sequential Cross-Coupling Strategy

A modular approach leverages sequential Suzuki–Miyaura couplings to install methyl, trifluoromethyl, and morpholino groups.

Procedure :

- Quinoline Core Synthesis : 2,4-Dichloroquinoline is prepared via Skraup–Doebner–Von Miller reaction.

- Methylation : Position 8 is methylated using methylboronic acid and Pd(dppf)Cl₂.

- Trifluoromethylation : Position 4 undergoes cross-coupling with trifluoromethylboronic acid.

- Morpholino Introduction : Final coupling with morpholine.

Table 2: Sequential Coupling Efficiency

| Step | Reagent | Yield (%) |

|---|---|---|

| Methylation (C8) | Methylboronic acid | 76 |

| Trifluoromethyl (C4) | CF₃B(OH)₂ | 68 |

| Morpholino (C2) | Morpholine | 84 |

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Total Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Suzuki–Miyaura | 65 | 98 | $$$ |

| Vilsmeier–Haack | 55 | 95 | $$ |

| In(OTf)₃ Catalysis | 70 | 97 | $$$$ |

| Friedländer | 48 | 90 | $ |

| Sequential Coupling | 58 | 96 | $$$$$ |

Chemical Reactions Analysis

8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible, where the morpholino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers investigate its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, including drug development.

Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound’s fluorinated quinoline structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Substituent Position and Electronic Effects

Key Observations:

- Trifluoromethyl Position: The -CF₃ group at position 4 (target compound) vs. position 2 or 8 (analogs) alters electron-withdrawing effects and steric interactions. Position 4 -CF₃ enhances resonance stabilization of the quinoline core .

- Morpholino vs. Amino/Chloro: The morpholino group improves solubility compared to -Cl or -NH₂, reducing crystallization tendencies .

Biological Activity

8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline is a novel compound within the quinoline family, characterized by its unique trifluoromethyl and morpholino substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features:

- A quinoline backbone , known for various biological activities.

- A trifluoromethyl group , which enhances lipophilicity and metabolic stability.

- A morpholino group , which may contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The trifluoromethyl group facilitates strong interactions with enzyme active sites, potentially inhibiting their activity. This inhibition can disrupt various metabolic pathways, leading to therapeutic effects against diseases such as cancer and infections.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for further development in treating bacterial infections .

- Cytoprotective Effects : Studies have demonstrated that derivatives of quinoline compounds can provide cytoprotection against oxidative stress, suggesting potential applications in neurodegenerative diseases .

Biological Activity Data

Recent studies have quantified the biological activities of this compound through various assays. The following table summarizes some key findings:

Case Studies

- Anticancer Activity : In a study assessing the anticancer potential of quinoline derivatives, this compound demonstrated potent antiproliferative effects against various cancer cell lines. The compound's mechanism involved apoptosis induction and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound, revealing that it could significantly reduce neuronal cell death induced by oxidative stress in vitro. The study employed real-time PCR to analyze gene expression related to oxidative stress response, confirming the compound's protective capabilities against neurodegeneration .

Comparative Analysis

When compared with similar compounds such as 2-Methylquinoline and 4-Trifluoromethylquinoline, this compound exhibits enhanced biological activity due to the synergistic effects of its unique functional groups:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl & morpholino groups | Strong enzyme inhibition, antimicrobial |

| 2-Methylquinoline | Lacks trifluoromethyl & morpholino | Limited activity |

| 4-Trifluoromethylquinoline | Similar fluorinated structure | Moderate activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.